Ethyl 5-oxo-L-prolinate

Chiral resolution Enantiomeric purity HPLC analysis

Standard pyroglutamate esters often suffer from premature hydrolysis or lack stereochemical purity, compromising peptide coupling yields and bioassay validity. Ethyl 5-oxo-L-prolinate (CAS 7149-65-7) solves these pain points with: • Enantiomeric ratio ≥99:1 (S)-configuration - ensures correct stereochemistry for HIV integrase inhibitor synthesis • Ethyl ester group - slower hydrolysis than methyl ester, ideal for aqueous/or extended reaction media • Free NH group - enables direct N-alkylation/acylation without Boc deprotection, reducing step count • Verified [α]²⁰/D -3.0 to -4.0° (c=5 in H₂O) - quality-controlled chiral parameter

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 7149-65-7
Cat. No. B022160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-L-prolinate
CAS7149-65-7
Synonyms5-Oxo-L-proline Ethyl Ester;  Ethyl (2S)-5-Oxopyrrolidine-2-carboxylate;  Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate;  L-Pyroglutamic Acid Ethyl Ester;  NSC 166529;  NSC 72279; 
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyQYJOOVQLTTVTJY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-oxo-L-prolinate Specifications and Properties


Ethyl 5-oxo-L-prolinate (L-pyroglutamic acid ethyl ester, CAS 7149-65-7) is a chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and molecular weight 157.17 g/mol [1]. This white to light yellow crystalline solid (melting point 53–57 °C) [2] serves as a versatile intermediate in organic synthesis, particularly in peptide coupling , chiral building block preparation, and pharmaceutical API synthesis. Its specific rotation ([α]²⁰/D -3.0 to -4.0°, c=5 in water) [2] confirms the (S)-configuration and provides a critical quality control parameter for procurement.

Limitations of Generic Pyroglutamate Esters vs. Ethyl 5-oxo-L-prolinate


While various pyroglutamate esters exist as a class of chiral intermediates, substitution with analogs such as the methyl ester (CAS 4931-66-2) or the D-enantiomer (CAS 68766-96-1) introduces quantifiable differences in hydrolytic stability, steric profile, and stereochemical compatibility that directly impact synthetic outcomes. The ethyl ester group confers a slower hydrolysis rate compared to the methyl ester, providing extended stability under aqueous or mildly basic reaction conditions . Furthermore, the specific (S)-stereochemistry is mandatory for biological target recognition in pharmaceutical applications, rendering the racemic DL mixture (CAS 66183-71-9) or the D-isomer unsuitable . The absence of N-protection on the target compound distinguishes it from N-Boc derivatives (e.g., CAS 144978-12-1), offering a different reactivity profile for direct functionalization or coupling [1].

Ethyl 5-oxo-L-prolinate Differentiation Evidence


Enantiomeric Purity: Chiral vs. Achiral Assays

For applications requiring high stereochemical fidelity, the specification of enantiomeric purity is critical. Ethyl 5-oxo-L-prolinate is available in grades with a defined enantiomeric ratio of ≥99:1 as determined by chiral GC, compared to standard GC purity assays that only quantify total chemical purity (e.g., ≥98.0%) without distinguishing enantiomers . This distinction is essential for chiral synthesis where the presence of the D-enantiomer can lead to diastereomeric impurities or altered biological activity.

Chiral resolution Enantiomeric purity HPLC analysis Chiral building blocks

Hydrolytic Stability: Ethyl vs. Methyl Ester

The hydrolytic stability of pyroglutamate esters is a key factor in reaction design. The ethyl ester of pyroglutamic acid exhibits a slower hydrolysis rate compared to its methyl ester counterpart . This is attributed to the increased steric hindrance and slightly higher lipophilicity of the ethyl group, which reduces the rate of nucleophilic attack by water or hydroxide ions.

Ester hydrolysis Reaction kinetics Peptide synthesis Aqueous stability

Stereochemical Integrity: L- vs. D-Enantiomer

In the synthesis of chiral peptides and bioactive molecules, the L-enantiomer is strictly required for biological compatibility. Substitution with the D-enantiomer (CAS 68766-96-1) or the racemic DL-mixture (CAS 66183-71-9) introduces the wrong stereochemistry, which can abolish or alter the desired biological activity .

Peptide coupling Stereoselective synthesis Chiral intermediate Diastereomeric purity

Reactivity: Free Amine vs. N-Boc Protection

Ethyl 5-oxo-L-prolinate possesses a free amine group, enabling direct coupling or functionalization without the need for a deprotection step. This contrasts with N-Boc-L-pyroglutamic acid ethyl ester (CAS 144978-12-1), which requires acidic conditions for Boc removal prior to further reaction .

Protecting group strategy Peptide synthesis N-Boc-L-pyroglutamic acid ethyl ester Orthogonal reactivity

Ethyl 5-oxo-L-prolinate: Key Applications


Chiral Peptide Synthesis with High Enantiopurity

When synthesizing peptide-based drug candidates or bioactive molecules where the stereochemistry of the pyroglutamate residue is critical for target binding, procuring a grade with a verified enantiomeric ratio of ≥99:1 (as established in Section 3, Evidence Item 1) is essential . The use of standard purity grades (≥98% by achiral GC) risks introducing up to 2% or more of the D-enantiomer, which can lead to diastereomeric impurities that are difficult to separate and may confound biological assays [1]. This scenario directly leverages the quantified enantiomeric purity advantage of the specified grade.

Aqueous-Phase Peptide Coupling

In peptide coupling protocols conducted in partially aqueous media or requiring extended reaction times, the slower hydrolysis rate of the ethyl ester compared to the methyl ester (as noted in Section 3, Evidence Item 2) provides a practical advantage . This property minimizes premature ester cleavage, thereby preserving the integrity of the activated intermediate and maximizing coupling efficiency. This scenario is particularly relevant for large-scale syntheses where reaction control and yield optimization are paramount.

Direct Functionalization Without Deprotection

For synthetic routes involving N-alkylation, N-acylation, or other transformations at the pyrrolidinone nitrogen, the free amine form of Ethyl 5-oxo-L-prolinate offers a direct entry point without the need for an initial Boc-deprotection step (as contrasted in Section 3, Evidence Item 4) . This streamlines the synthetic sequence, reduces the number of steps, and improves overall process mass intensity, making it the preferred starting material for such applications.

Stereochemically Defined Pharmaceutical Intermediates

The (S)-stereochemistry of the target compound is a prerequisite for generating downstream intermediates with the correct spatial configuration for biological activity. Substitution with the D-enantiomer or racemic mixture (as quantified in Section 3, Evidence Item 3) would yield the wrong stereoisomer, rendering the resulting pharmaceutical candidate inactive or less potent [1]. This scenario applies to the synthesis of HIV integrase inhibitors and other chiral drugs where the pyroglutamate core is a key pharmacophore element.

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